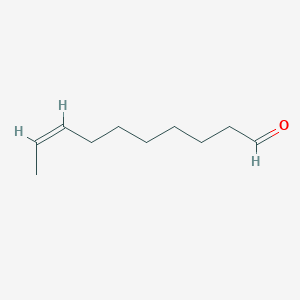
Calcium (4-chloro-2-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium (4-chloro-2-methylphenoxy)acetate is a chemical compound that belongs to the class of phenoxyacetic acid derivatives. It is known for its herbicidal properties and is used in various agricultural applications to control broadleaf weeds. The compound is characterized by the presence of a calcium ion complexed with (4-chloro-2-methylphenoxy)acetate anions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of calcium (4-chloro-2-methylphenoxy)acetate typically involves the neutralization of (4-chloro-2-methylphenoxy)acetic acid with calcium hydroxide. The reaction is carried out at room temperature (approximately 20°C) for about one hour . The product is then isolated by evaporating the solvent and drying the residue under reduced pressure at 40°C .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and efficient drying systems to handle the bulk quantities of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions: Calcium (4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
Calcium (4-chloro-2-methylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its effects on plant growth and development, particularly in the context of herbicidal activity.
Medicine: Investigated for its potential antitumor activity and other therapeutic properties.
Industry: Employed in the formulation of herbicidal products for agricultural use.
Mecanismo De Acción
The mechanism of action of calcium (4-chloro-2-methylphenoxy)acetate involves its role as a synthetic auxin, a type of plant growth hormone. It mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the target weeds. The compound binds to auxin receptors in the plant cells, disrupting normal cellular processes and causing abnormal growth patterns .
Comparación Con Compuestos Similares
Calcium (4-chloro-2-methylphenoxy)acetate is similar to other phenoxyacetic acid derivatives such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-like activity.
Mecoprop: A phenoxy herbicide used to control broadleaf weeds.
Dicamba: A benzoic acid derivative with herbicidal properties.
Uniqueness:
Propiedades
Número CAS |
72731-35-2 |
|---|---|
Fórmula molecular |
C18H16CaCl2O6 |
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
calcium;2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/2C9H9ClO3.Ca/c2*1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2*2-4H,5H2,1H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
XLNYBYYHALTQAJ-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


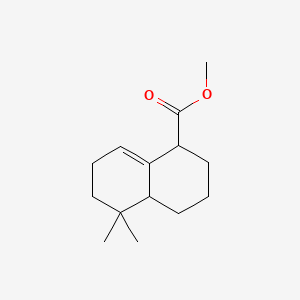

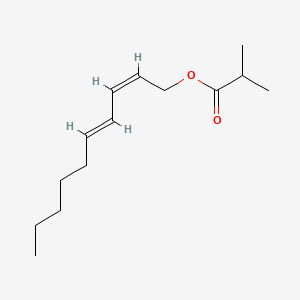
![2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid](/img/structure/B15175358.png)
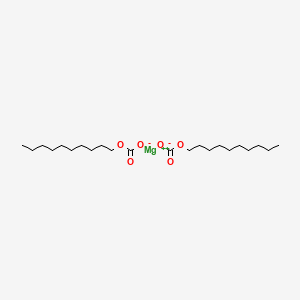
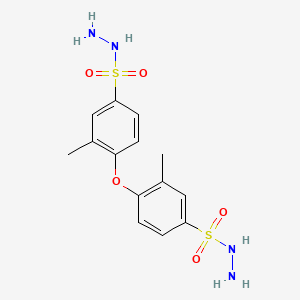
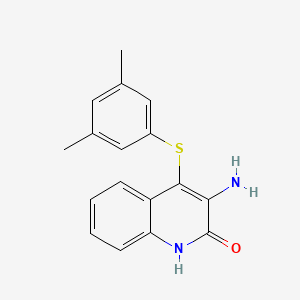
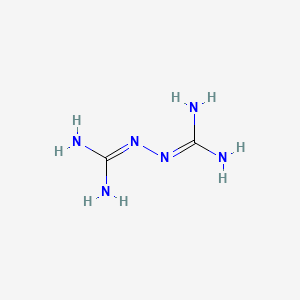
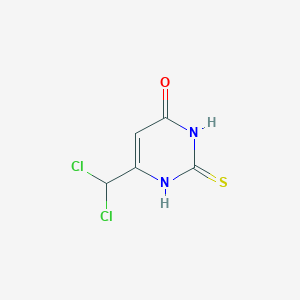


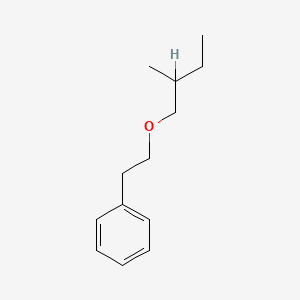
![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)
